molecular formula C22H17N3OS B14950393 2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one

2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one

Katalognummer: B14950393
Molekulargewicht: 371.5 g/mol
InChI-Schlüssel: VADXSPLJQYSMHQ-FNBOUAQFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one is a complex organic compound with the molecular formula C22H17N3OS.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one typically involves multi-step organic reactions. One common method involves the condensation of quinoline derivatives with imidazole-containing compounds under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to ensure the formation of the desired product .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of such complex compounds generally involves scalable reactions that can be optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility .

Analyse Chemischer Reaktionen

Types of Reactions

2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce dihydroquinoline derivatives .

Wissenschaftliche Forschungsanwendungen

2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or viral replication .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other quinoline and imidazole derivatives, such as:

Uniqueness

What sets 2(2-(1-ET-1H-Quinolin-2-ylidene)ethylidene)benzo(4,5)imidazo(2,1-B)thiazol-3-one apart is its unique combination of quinoline and imidazole moieties, which may confer distinct chemical and biological properties. This dual functionality can enhance its potential as a versatile compound in various research and industrial applications .

Eigenschaften

Molekularformel

C22H17N3OS

Molekulargewicht

371.5 g/mol

IUPAC-Name

(2E)-2-[(2E)-2-(1-ethylquinolin-2-ylidene)ethylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C22H17N3OS/c1-2-24-16(12-11-15-7-3-5-9-18(15)24)13-14-20-21(26)25-19-10-6-4-8-17(19)23-22(25)27-20/h3-14H,2H2,1H3/b16-13+,20-14+

InChI-Schlüssel

VADXSPLJQYSMHQ-FNBOUAQFSA-N

Isomerische SMILES

CCN1/C(=C/C=C/2\C(=O)N3C4=CC=CC=C4N=C3S2)/C=CC5=CC=CC=C51

Kanonische SMILES

CCN1C(=CC=C2C(=O)N3C4=CC=CC=C4N=C3S2)C=CC5=CC=CC=C51

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.